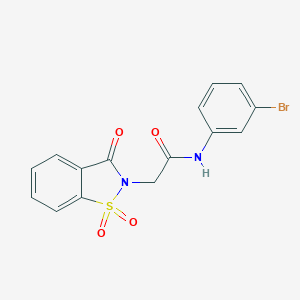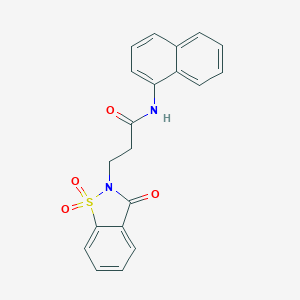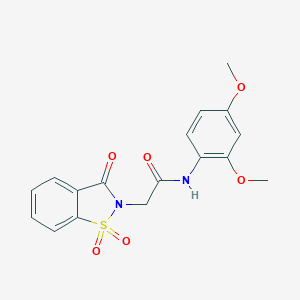
N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. The compound is commonly referred to as BPIA and is synthesized through a multi-step process involving the reaction of various reagents.
Wirkmechanismus
The exact mechanism of action of BPIA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. BPIA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, BPIA has been shown to inhibit the activity of various kinases involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
BPIA has been shown to exhibit potent anti-inflammatory effects in various in vitro and in vivo models. The compound has been shown to reduce the production of various inflammatory mediators, including prostaglandins and cytokines. Additionally, BPIA has been shown to exhibit anti-tumor effects in various cancer cell lines and animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPIA in lab experiments is its potent anti-inflammatory and anti-tumor activities, which make it an attractive candidate for studying various diseases and conditions. However, one of the limitations of using BPIA is its relatively complex synthesis method, which may limit its availability and use in certain research settings.
Zukünftige Richtungen
There are several future directions for research involving BPIA, including the development of more efficient synthesis methods, the identification of its exact mechanism of action, and the evaluation of its potential applications in various disease models. Additionally, further studies are needed to assess the safety and efficacy of BPIA in human clinical trials.
Synthesemethoden
The synthesis of BPIA involves the reaction of 3-bromophenylamine with 2-hydroxyacetophenone in the presence of a base, followed by the addition of thionyl chloride to produce 3-bromoacetophenone. The obtained product is then reacted with 1,1-dioxide-3-oxo-1,2-benzisothiazole to produce BPIA.
Wissenschaftliche Forschungsanwendungen
BPIA has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry and biochemistry. The compound has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-microbial activities.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKWGRPAYYCPLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol](/img/structure/B509060.png)



![2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B509081.png)



![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B509102.png)
![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B509103.png)